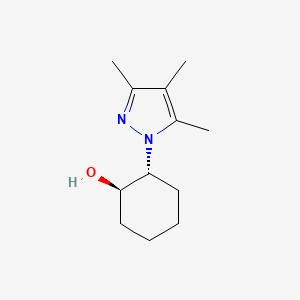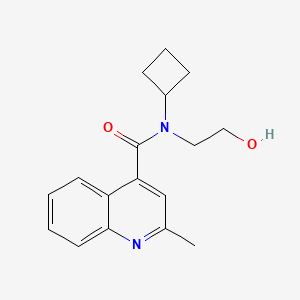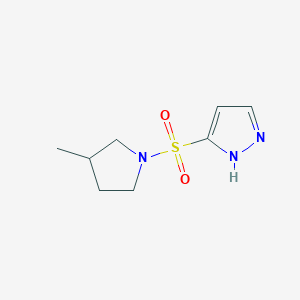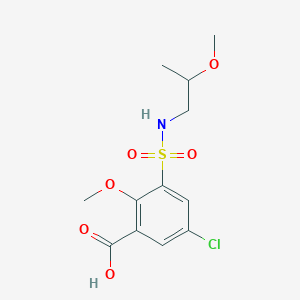
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol, also known as TPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPC is a chiral molecule, which means that it has two mirror-image forms, and the (1R,2R) enantiomer has been found to possess the most potent biological activity.
Mechanism of Action
The exact mechanism of action of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol acts as an antioxidant, protecting neurons from oxidative stress and reducing inflammation. Another proposed mechanism is that (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. In animal studies, (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been shown to improve cognitive function, reduce inflammation, and increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons. (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has also been shown to have antidepressant and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol as a research tool is its high potency and specificity. (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been shown to have a high affinity for its target receptors, which allows for precise manipulation of biological systems. However, one limitation of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol. One area of interest is the development of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol-based therapies for neurological disorders. Another area of interest is the investigation of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol's potential as a treatment for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of action of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol and to identify potential side effects or limitations of its use.
Synthesis Methods
The synthesis of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol involves the reaction of 3,4,5-trimethylpyrazole with cyclohexanone in the presence of a chiral catalyst. The reaction proceeds through a process known as asymmetric hydrogenation, which results in the formation of the (1R,2R) enantiomer of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol with high enantioselectivity.
Scientific Research Applications
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been shown to have neuroprotective effects, which may help to prevent or slow the progression of these diseases.
properties
IUPAC Name |
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h11-12,15H,4-7H2,1-3H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPNMCKCPLEIC-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)[C@@H]2CCCC[C@H]2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclobutyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6627871.png)

![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)


![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)

![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)

![1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6627952.png)
![[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6627961.png)
![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)